CID 87087528
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Overview
Description
benzenecarbothioic S-acid potassium . It is a potassium salt of benzenecarbothioic acid, with the molecular formula C7H6KOS and a molecular weight of 177.28 g/mol . This compound is used in various chemical applications due to its unique properties.
Preparation Methods
The preparation of benzenecarbothioic S-acid potassium typically involves the reaction of benzenecarbothioic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction can be represented as follows:
C7H6OS+KOH→C7H6KOS+H2O
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield.
Chemical Reactions Analysis
Benzenecarbothioic S-acid potassium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzenecarbothioic acid derivatives.
Reduction: It can be reduced to form benzenecarbothioic acid.
Substitution: The potassium ion can be substituted with other cations in a metathesis reaction.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenecarbothioic S-acid potassium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: It is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzenecarbothioic S-acid potassium involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This property makes it useful in organic synthesis and biochemical studies.
Comparison with Similar Compounds
Benzenecarbothioic S-acid potassium can be compared with other similar compounds, such as:
Benzenecarbothioic acid: The parent compound, which lacks the potassium ion.
Potassium thiobenzoate: Another potassium salt of a sulfur-containing benzoic acid derivative.
Sodium benzenecarbothioate: The sodium salt of benzenecarbothioic acid.
The uniqueness of benzenecarbothioic S-acid potassium lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C7H6KOS |
---|---|
Molecular Weight |
177.29 g/mol |
InChI |
InChI=1S/C7H6OS.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |
InChI Key |
LSBMSRUYNGEWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)S.[K] |
Origin of Product |
United States |
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